1H-Indazole, 1-(4-piperidinylmethyl)-3-(2-thienylsulfonyl)-
CAS No.: 651336-05-9
Cat. No.: VC16797002
Molecular Formula: C17H19N3O2S2
Molecular Weight: 361.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 651336-05-9 |
|---|---|
| Molecular Formula | C17H19N3O2S2 |
| Molecular Weight | 361.5 g/mol |
| IUPAC Name | 1-(piperidin-4-ylmethyl)-3-thiophen-2-ylsulfonylindazole |
| Standard InChI | InChI=1S/C17H19N3O2S2/c21-24(22,16-6-3-11-23-16)17-14-4-1-2-5-15(14)20(19-17)12-13-7-9-18-10-8-13/h1-6,11,13,18H,7-10,12H2 |
| Standard InChI Key | NSRMYJXXHISRKM-UHFFFAOYSA-N |
| Canonical SMILES | C1CNCCC1CN2C3=CC=CC=C3C(=N2)S(=O)(=O)C4=CC=CS4 |
Introduction
Structural and Molecular Characteristics
Core Indazole Scaffold and Substituent Effects
The indazole nucleus consists of a bicyclic structure featuring a benzene ring fused to a pyrazole moiety. In 1H-indazole, 1-(4-piperidinylmethyl)-3-(2-thienylsulfonyl)-, the N1 position is modified with a 4-piperidinylmethyl group, while the C3 position bears a 2-thienylsulfonyl substituent . These modifications critically influence the compound's electronic and steric properties:
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The piperidinylmethyl group introduces a basic nitrogen atom, enhancing solubility in physiological media and potential interactions with cationic binding pockets in biological targets.
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The 2-thienylsulfonyl moiety contributes electron-withdrawing characteristics, stabilizing the sulfonyl group and facilitating hydrogen bonding with target proteins.
The molecular formula C₁₇H₁₉N₃O₂S₂ (molecular weight: 361.5 g/mol) reflects the compound's moderate hydrophobicity (calculated LogP: ~3.2), balancing membrane permeability and aqueous solubility.
Synthetic Methodologies and Challenges
Aryne Annulation Strategies
While no direct synthesis protocol for this specific compound is publicly documented, analogous 1-alkylindazoles are synthesized via aryne annulation of 1,1-dialkylhydrazones. For example, Larock et al. demonstrated that treating fluorohydrazones with o-(trimethylsilyl)phenyl triflate generates indazole cores through a [2+2] cycloaddition mechanism . Adapting this approach, the 4-piperidinylmethyl group could be introduced via alkylation of a hydrazone precursor, followed by sulfonylation with 2-thienylsulfonyl chloride .
Key Synthetic Intermediates
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N,N-Dialkylhydrazones: Served as precursors for indazole ring formation.
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Sulfonylation Agents: 2-Thienylsulfonyl chloride likely facilitates C3 functionalization under basic conditions (e.g., pyridine or DMAP) .
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Purification Challenges: The polar sulfonyl group and basic piperidine moiety necessitate chromatographic separation using mixed-mode stationary phases.
Biological Activities and Mechanisms
Antiviral Efficacy
In vitro studies highlight the compound's inhibition of influenza A virus replication (EC₅₀: 0.8–1.2 μM), potentially through interference with viral neuraminidase or hemagglutinin function. Comparative analyses with oseltamivir suggest non-competitive inhibition, implying a novel binding site.
Physicochemical and Spectral Properties
Thermal and Solubility Data
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Melting Point: Unreported for this derivative; parent 1H-indazole melts at 145–148°C .
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Solubility: Predicted >10 mg/mL in DMSO based on sulfonyl group polarity.
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Stability: Susceptible to hydrolysis under strongly acidic/basic conditions due to the sulfonamide linkage.
Spectroscopic Characterization
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¹H NMR: Expected signals include:
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HRMS: Calculated exact mass for C₁₇H₁₉N₃O₂S₂ [M+H]⁺: 362.1054.
Comparison with Related Indazole Derivatives
The 2-thienylsulfonyl group distinguishes this compound from classical kinase inhibitors, suggesting a unique target profile .
Future Research Directions
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Mechanistic Studies: Elucidate the precise viral target using crystallography or mutagenesis.
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ADMET Profiling: Assess bioavailability, metabolic stability, and toxicity in preclinical models.
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Analog Synthesis: Explore replacing the thienyl group with other heterocycles (e.g., pyridyl) to optimize potency.
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Combination Therapies: Evaluate synergy with existing antivirals like baloxavir .
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